Nitroblue tetrazolium

Vue d'ensemble

Description

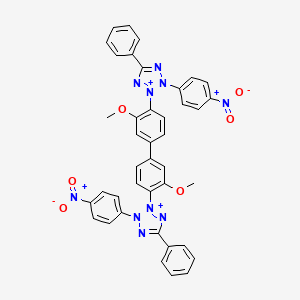

Nitroblue Tetrazolium (NBT) is a water-soluble, yellow tetrazolium salt that undergoes reduction to form insoluble blue formazan precipitates in the presence of superoxide anion radicals (O₂⁻•) or enzymatic reductases . This redox-sensitive property underpins its widespread use in:

- Superoxide detection: Quantifying O₂⁻• production in enzymatic systems (e.g., xanthine/xanthine oxidase) and cellular assays (e.g., neutrophils, microglia) .

- Neutrophil function testing: Assessing oxidative burst activity via the NBT reduction test, which correlates with NADPH oxidase activity .

- Cell differentiation studies: Monitoring myeloid differentiation in HL-60 leukemia cells, where NBT reduction indicates functional maturation .

- Histochemistry: Detecting dehydrogenase activity and quinoproteins in tissue sections, leveraging its sensitivity to redox-active compounds .

Méthodes De Préparation

Standard Solution Preparation for Biochemical Assays

NBT is most commonly prepared as a stock solution in organic solvents or aqueous buffers. Key protocols include:

a. Dimethylformamide (DMF)-Based Solutions

-

Protocol : Dissolve NBT in 70% DMF (v/v) to achieve a concentration of 30–100 mg/ml.

-

Stability : Stable at 4°C for up to 1 year if protected from light .

b. Ethanol-Based Solutions

-

Protocol : Dissolve NBT in ethanol (e.g., 20 mg in 10 ml PBS) for cell viability assays .

-

Considerations : Ethanol improves solubility but may require brief warming to dissolve precipitates .

c. Aqueous Buffers with Additives

-

Protocol : Combine NBT with magnesium chloride (MgCl₂) and sodium cyanide (NaCN) in phosphate buffer (pH 7.2) for histochemical staining .

Solid-Form Preparations

a. NBT Tablets

-

Composition : Each tablet contains 10 mg NBT and 15 mg inert excipients (e.g., lactose) .

-

Preparation :

b. NBT-PVB Films for Radiation Dosimetry

-

Method :

-

Film Properties :

Application-Specific Formulations

a. NBT/BCIP Staining for Immunohistochemistry

b. Diagnostic Kits for Chronic Granulomatous Disease (CGD)

-

Preparation :

-

Performance :

Critical Parameters in NBT Preparation

Research Findings and Innovations

a. Radiation Dosimetry Films

-

Dose Linearity : NBT-PVB films exhibit linear absorbance (529 nm) up to 30 kGy (R² > 0.98) .

-

Environmental Stability : <3% signal variation over 60 days post-irradiation .

b. ROS Detection in Oocytes

-

Sensitivity : 0.2% NBT in PBS detects ROS at concentrations as low as 10 µM .

-

Validation : Tempol (superoxide scavenger) reduces formazan formation by 95% .

Challenges and Solutions

Analyse Des Réactions Chimiques

Types de réactions

Le bleu de nitrotétrazolium subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé est réduit pour former un précipité de formazan bleu foncé.

Oxydation : Il peut agir comme un accepteur d'électrons dans les réactions redox.

Substitution : Le bleu de nitrotétrazolium peut participer à des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec le bleu de nitrotétrazolium comprennent le NADH, le NADPH et d'autres donneurs d'électrons. Les réactions sont généralement effectuées en présence d'un détergent tel que le Triton X-100 ou le Tween 80 pour améliorer la solubilité du composé .

Principaux produits

Le principal produit formé par la réduction du bleu de nitrotétrazolium est le formazan, un composé bleu foncé insoluble dans l'eau .

Applications de la recherche scientifique

Le bleu de nitrotétrazolium a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme indicateur redox dans diverses analyses chimiques.

Biologie : Employé dans la détection des espèces réactives de l'oxygène et l'évaluation du stress oxydatif dans les cellules.

Médecine : Utilisé dans les tests diagnostiques de la maladie granulomateuse chronique et d'autres troubles de la fonction des phagocytes.

Industrie : Appliqué dans la coloration de coupes histologiques et dans les analyses immunohistochimiques

Mécanisme d'action

Le mécanisme d'action du bleu de nitrotétrazolium implique sa réduction par des donneurs d'électrons tels que le NADH ou le NADPH. Cette réduction conduit à la formation de formazan, qui précipite sous forme de composé bleu foncé. Le processus de réduction est facilité par des enzymes telles que la réductase du cytochrome P450 et la réductase du cytochrome b5 . La capacité du composé à former un précipité coloré le rend utile pour détecter la présence d'espèces réactives de l'oxygène et d'autres agents réducteurs .

Applications De Recherche Scientifique

Biochemical Research

Detection of Reactive Oxygen Species:

NBT is primarily recognized for its role in detecting superoxide radicals. When NBT is reduced by superoxide, it forms a blue formazan precipitate, which can be quantified spectrophotometrically or microscopically. This property has made it invaluable in studies assessing oxidative stress in biological samples, particularly in oocytes and embryos.

- Case Study: Oocyte and Embryo Assessment

A study developed an alternative method using NBT staining to evaluate intracellular ROS levels in cumulus-oocyte complexes and embryos. The results indicated that treated groups showed higher levels of ROS compared to controls, highlighting the efficacy of NBT in reproductive biology research .

Cellular Metabolic Activity:

The NBT reduction test is also utilized to measure metabolic activity in various cell types, including neutrophils. The ability of these cells to reduce NBT correlates with their functional status and oxidative burst capability.

- Case Study: Neutrophil Activation

In a veterinary study, the NBT reduction test was employed to discriminate between bacterial and non-bacterial neutrophilic dermatitis in dogs. The results demonstrated significantly higher neutrophil activation in affected dogs compared to healthy controls, confirming the utility of NBT as a diagnostic tool .

Clinical Diagnostics

Chronic Granulomatous Disease Screening:

One of the most critical applications of NBT is its use as a primary screening test for chronic granulomatous disease (CGD). In CGD patients, neutrophils fail to reduce NBT due to a defect in the oxidative burst mechanism.

- Clinical Findings:

Research has shown that neutrophils from CGD patients remain colorless when stimulated, while normal neutrophils exhibit a robust blue staining pattern upon NBT reduction . This characteristic staining has been used effectively to diagnose CGD.

Infection Diagnosis:

The NBT test has been explored for its diagnostic accuracy in identifying bacterial infections. A study indicated that patients with acute bacterial infections showed a significantly higher percentage of NBT-positive neutrophils compared to healthy controls.

- Diagnostic Insights:

The mean percentage of NBT-positive neutrophils was found to be 34.2% in patients with confirmed bacterial infections, compared to only 6.1% in healthy subjects . However, caution is advised as false negatives can occur, particularly in cases of bacteremia.

NBT Staining Protocol

The following table summarizes the standard protocol for preparing and using the NBT staining solution:

| Component | Quantity |

|---|---|

| This compound | 20 mg |

| Phosphate-buffered saline (PBS) | 10 ml |

| Incubation Temperature | 37°C |

| Incubation Duration | 30 min |

- Dissolve this compound powder in PBS.

- Incubate samples with the prepared solution.

- Analyze results using microscopy or spectrophotometry.

Mécanisme D'action

The mechanism of action of nitroblue tetrazolium involves its reduction by electron donors such as NADH or NADPH. This reduction leads to the formation of formazan, which precipitates as a dark blue compound. The reduction process is facilitated by enzymes such as cytochrome P450 reductase and cytochrome b5 reductase . The compound’s ability to form a colored precipitate makes it useful for detecting the presence of reactive oxygen species and other reducing agents .

Comparaison Avec Des Composés Similaires

Tetranitroblue Tetrazolium (TNBT)

TNBT, a structural analog with additional nitro groups, shares NBT’s role in cytochemical staining but differs in key aspects:

Both compounds require careful pH control and filtration to mitigate undissolved particles, but TNBT’s higher molecular weight may reduce assay reproducibility .

Blue Tetrazolium

An earlier tetrazolium dye, Blue Tetrazolium, was used for dehydrogenase detection but is less sensitive than NBT. Baum (1964) demonstrated that NBT provides enhanced resolution in histochemical staining of corneal tissues, making it preferable for low-activity enzymatic systems .

Dihydroethidium (DHE) and Lucigenin

NBT’s reliance on formazan precipitation limits real-time analysis, whereas DHE offers dynamic intracellular ROS tracking .

Structurally Similar Antioxidants (Compounds 2, 3, 4, 6)

This highlights that functional performance depends on redox-active groups (e.g., disulfide bonds) rather than structural similarity alone .

Key Research Findings

- Glucose Interference : High glucose concentrations (16 mmol/L) suppress NBT reduction in neutrophils, mimicking diabetic oxidative metabolic dysfunction .

- Insulin Secretion Artifacts: NBT inhibits glucose-stimulated insulin secretion in pancreatic islets, confounding results unless validated with Nox2/Nox4-deficient models .

- Quinoprotein Staining: NBT specifically stains copper-dependent amine oxidases (e.g., lysyl oxidase) but fails to detect pyrroloquinoline quinone-containing enzymes, underscoring its selectivity for certain quinonoid cofactors .

- Mechanistic Insights : NBT reduction under aerobic conditions involves O₂⁻• intermediacy, inhibited by SOD. Anaerobic reduction proceeds via direct electron transfer from NADH/PMS systems .

Activité Biologique

Nitroblue tetrazolium (NBT) is a chemical compound widely used in biological and clinical research, particularly for its role in detecting oxidative stress and assessing immune function. This article explores the biological activity of NBT, its applications in various fields, and relevant case studies.

Overview of this compound

This compound is a yellow dye that can be reduced to a blue formazan precipitate by superoxide radicals, making it an effective indicator of oxidative stress and cellular respiration. It is commonly used in assays to evaluate the metabolic activity of cells, particularly phagocytes, and to measure the production of reactive oxygen species (ROS) in various biological systems .

The primary mechanism through which NBT operates involves its reduction by superoxide anions. When cells are activated—such as during an immune response—these reactive species are produced. The reduction of NBT to formazan is a colorimetric change that can be quantified spectrophotometrically, allowing researchers to assess the oxidative burst activity of phagocytes .

Applications in Immunology

Chronic Granulomatous Disease (CGD) Testing

- NBT is instrumental in diagnosing CGD, a genetic disorder characterized by a defect in the NADPH oxidase complex, leading to impaired ROS production. In patients with CGD, neutrophils fail to reduce NBT, resulting in lower or absent blue precipitate formation .

Oxidative Stress Studies

- The NBT assay has been utilized to study oxidative stress in various conditions, including retinal damage due to vitamin E deficiency. Increased NBT staining was observed in affected tissues, indicating elevated oxidative stress levels .

Case Study 1: NBT Test in COVID-19 Patients

A study investigated the use of the NBT test on neutrophils from COVID-19 patients. The results showed significant NBT positivity even without exogenous stimulation, suggesting that neutrophils were undergoing an oxidative burst due to the viral infection. This finding indicates that NBT can serve as a marker for immune activation in severe cases of COVID-19 .

Case Study 2: Retinal Oxidative Stress

Research on rat retinas demonstrated that NBT staining increased under conditions of vitamin E deficiency and after exposure to blue light. This study highlighted the potential of NBT as a marker for oxidative damage in retinal tissues, correlating with changes in catalase activity and morphological alterations .

Table 1: Comparison of NBT Activity Under Different Conditions

| Condition | NBT Staining Result | Observations |

|---|---|---|

| Normal Rat Retina | Low | Baseline oxidative stress |

| Vitamin E Deficiency | High | Increased oxidative stress markers |

| Blue Light Exposure | Moderate | Indicated potential retinal damage |

| COVID-19 Patient Neutrophils | High | Suggests ongoing oxidative burst |

Research Findings

Recent studies have reinforced the utility of NBT as a diagnostic tool and research reagent:

- Immunohistochemistry : NBT is frequently used alongside alkaline phosphatase substrates for visualizing antibody binding sites in tissue samples .

- Cell Viability Assays : It serves as an indicator of cell viability based on redox potential, with actively respiring cells converting NBT into a blue precipitate .

- Oxidative Stress Measurement : The assay provides insights into the balance between ROS production and antioxidant defenses within cells .

Q & A

Basic Research Questions

Q. What is the biochemical principle behind NBT's use in detecting superoxide radicals?

NBT is reduced by superoxide (O₂⁻) via a two-step electron transfer, forming an insoluble blue-black formazan precipitate. This reaction is exploited to visualize oxidative activity in cells, such as neutrophil NADPH oxidase function. Unstimulated neutrophils show minimal NBT reduction, while activated or dysfunctional cells (e.g., in chronic granulomatous disease) exhibit distinct patterns .

Q. How is the NBT test standardized to assess neutrophil function in clinical research?

Neutrophils are incubated with NBT and a stimulant (e.g., PMA). Superoxide production reduces NBT to formazan, quantified microscopically. Healthy controls show >95% NBT-positive cells post-stimulation, while deficiencies (e.g., NADPH oxidase defects) yield <5% positivity. Controls must include stimulated/unstimulated samples and healthy donor cells .

Q. What are the primary applications of NBT in enzymology studies?

NBT pairs with substrates like BCIP to detect alkaline phosphatase activity, forming a purple precipitate. It also identifies ascorbate peroxidase in gels by competitively inhibiting NBT reduction in the presence of H₂O₂, enabling spatial localization of enzyme activity .

Q. How does NBT staining differentiate oxidative stress in disease models like COVID-19?

In severe COVID-19, unstimulated NBT-positive neutrophils (6–53% in ICU patients) correlate with oxidative stress and NETosis. This method is cost-effective for resource-limited settings, though corroboration with flow cytometry (e.g., DCFDA) is advised .

Q. What are the limitations of NBT in quantifying superoxide production?

NBT detects spatial localization better than quantitative flux. Formazan precipitation can obscure spectrophotometric readings, and competing redox agents (e.g., ascorbate) may interfere. Complementary assays like cytochrome c reduction are recommended for kinetic studies .

Advanced Research Questions

Q. How can researchers optimize NBT protocols to minimize artifacts in superoxide detection?

- Concentration : Use 0.025–0.5 mg/ml to balance sensitivity and background noise.

- Incubation time : Limit to 30–60 minutes to prevent non-specific reduction.

- Controls : Include SOD-treated samples to confirm superoxide specificity and PMA-stimulated neutrophils as positive controls .

Q. What methodological adjustments are required when using NBT in plant or polyphenol-rich extracts?

Polyphenols non-specifically reduce NBT, creating false-positive bands. Mitigation strategies include:

- Pre-treatment with polyvinylpolypyrrolidone (PVPP) to absorb polyphenols.

- Adding antioxidants (e.g., thiourea) to quench interfering redox reactions .

Q. How does pH influence NBT reduction kinetics in neutrophil assays?

Alkaline conditions (pH 7.5–8.5) stabilize formazan, enhancing signal clarity. Acidic environments (pH <7) reduce sensitivity due to formazan solubility shifts. Buffer systems like potassium glycinate (pH 9.0) optimize results in protein oxidation studies .

Q. What contradictions exist in NBT-based oxidative stress data, and how can they be resolved?

Discrepancies arise from:

- Stimulant choice : PMA vs. zymosan may activate divergent NADPH oxidase pathways.

- Cell viability : Apoptotic cells show reduced NBT reduction despite intact oxidase activity. Resolution requires parallel assays (e.g., DHE staining) and viability markers (e.g., propidium iodide) .

Q. Can NBT be adapted for forensic or histochemical applications beyond cell biology?

Yes. NBT identifies ischemic tissue damage in forensic pathology by distinguishing viable (formazan-positive) from necrotic areas. In histochemistry, it localizes dehydrogenase activity in cryostat sections when coupled with diaphorase cofactors .

Q. Key Methodological Considerations

| Parameter | Recommendation | Reference |

|---|---|---|

| NBT Concentration | 0.025–0.5 mg/ml | |

| Incubation Time | 30–60 minutes | |

| Optimal pH | 7.5–9.0 | |

| Stimulants | PMA (100 ng/ml) | |

| Artifact Mitigation | PVPP pretreatment |

Propriétés

Numéro CAS |

7695-60-5 |

|---|---|

Formule moléculaire |

C40H30N10O6+2 |

Poids moléculaire |

746.7 g/mol |

Nom IUPAC |

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium |

InChI |

InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |

Clé InChI |

JPXMTWWFLBLUCD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

SMILES canonique |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

Key on ui other cas no. |

7695-60-5 |

Description physique |

Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |

Synonymes |

Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.